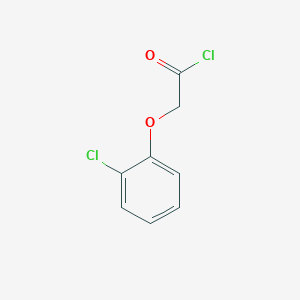
(2-Chlorophenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetyl chloride where the acetyl group is substituted with a (2-chlorophenoxy) group. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that chlorophenoxy compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It’s suggested that chlorophenoxy compounds may disrupt cellular membranes, uncouple oxidative phosphorylation, and inhibit acetyl coenzyme a metabolism .
Biochemical Pathways
Given the potential disruption of cellular membranes and inhibition of acetyl coenzyme a metabolism, it’s likely that this compound could impact a variety of metabolic pathways .
Result of Action
Given its potential to disrupt cellular membranes and inhibit key metabolic processes, it could potentially lead to cellular dysfunction or death .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorophenoxy)acetyl chloride can be synthesized through the reaction of (2-chlorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (2-chlorophenoxy)acetic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (2-chlorophenoxy)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
(2-Chlorophenoxy)acetic acid: Formed from hydrolysis.
Scientific Research Applications
(2-Chlorophenoxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Pharmaceutical Research: In the synthesis of potential drug candidates and intermediates.
Agricultural Chemistry: As a precursor for the synthesis of herbicides and plant growth regulators.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenoxy)acetyl chloride
- (2-Methylphenyl)acetyl chloride
- (3,4-Dichlorophenyl)acetyl chloride
Uniqueness
(2-Chlorophenoxy)acetyl chloride is unique due to the presence of the (2-chlorophenoxy) group, which imparts specific reactivity and properties. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODIMKOCSGKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














